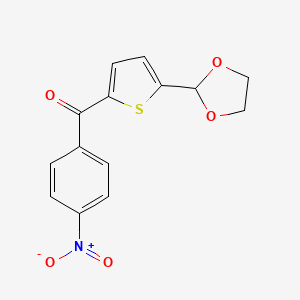

5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5S/c16-13(9-1-3-10(4-2-9)15(17)18)11-5-6-12(21-11)14-19-7-8-20-14/h1-6,14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFQTQCRIDYSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641945 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-34-2 | |

| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-(1,3-Dioxolan-2-yl)-2-(4-nitrobenzoyl)thiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(1,3-Dioxolan-2-yl)-2-(4-nitrobenzoyl)thiophene, a key intermediate in various pharmaceutical and materials science applications. The document details a strategic two-step synthetic approach, commencing with the protection of the aldehyde functionality of 2-thiophenecarboxaldehyde, followed by a Friedel-Crafts acylation. This guide offers in-depth procedural details, mechanistic insights, and critical analysis of experimental parameters, grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Overview

The target molecule, this compound[1][2], possesses a unique combination of functional groups that makes it a valuable building block in organic synthesis. The thiophene core is a common scaffold in medicinal chemistry, the dioxolane group serves as a protecting group for a reactive aldehyde, and the 4-nitrobenzoyl moiety introduces a strongly electron-withdrawing group that can be further functionalized.

Our synthetic strategy is predicated on a logical two-step sequence designed to maximize yield and purity while ensuring procedural robustness.

Step 1: Protection of 2-Thiophenecarboxaldehyde. The aldehyde group of 2-thiophenecarboxaldehyde is first protected as a cyclic acetal (1,3-dioxolane) to prevent its interference in the subsequent electrophilic aromatic substitution reaction.[3][4]

Step 2: Friedel-Crafts Acylation. The protected thiophene derivative then undergoes a regioselective Friedel-Crafts acylation at the 5-position with 4-nitrobenzoyl chloride, driven by a Lewis acid catalyst.[5][6]

This approach ensures that the highly reactive aldehyde is shielded during the acylation, which would otherwise lead to undesirable side reactions.

Synthetic Workflow Diagram

Sources

A Technical Guide to the Spectroscopic Characterization of 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data expected for the novel heterocyclic compound, 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene. While a complete experimental dataset for this specific molecule is not publicly available, this document synthesizes foundational spectroscopic principles and data from closely related structural analogs to present a robust, predictive characterization. The methodologies and interpretations herein are designed to serve as a benchmark for researchers working with this compound or similar molecular scaffolds.

The structure combines a 2,5-disubstituted thiophene core with a 1,3-dioxolane protecting group and an electron-withdrawing 4-nitrobenzoyl moiety. This unique combination of functional groups makes rigorous spectroscopic analysis essential for confirming its identity, purity, and for understanding its electronic properties, which are critical for applications in medicinal chemistry and materials science.[1]

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the specific arrangement of protons within a molecule. The predicted chemical shifts (δ) for this compound in a standard deuterated solvent like CDCl₃ are based on the electronic environment of each proton.

Causality of Experimental Choices: The choice of CDCl₃ as a solvent is standard for many organic compounds, offering good solubility and a clean spectral window.[2] Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.0 ppm for calibration.

Predicted ¹H NMR Assignments:

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Thiophene H-3, H-4 | 7.2 - 7.8 | Doublet (d) | J = 3.5 - 5.0 | The protons on the thiophene ring are expected to appear as two distinct doublets due to coupling with each other. Their exact chemical shifts are influenced by the opposing electronic effects of the electron-donating dioxolane group and the electron-withdrawing nitrobenzoyl group.[3][4][5] |

| Nitrobenzoyl H-2', H-6' | 8.2 - 8.4 | Doublet (d) | J = ~8.5 | These protons are ortho to the strongly electron-withdrawing nitro group, causing significant deshielding and a downfield shift. They appear as a doublet due to coupling with H-3' and H-5'. |

| Nitrobenzoyl H-3', H-5' | 7.8 - 8.0 | Doublet (d) | J = ~8.5 | These protons are ortho to the carbonyl group and will be shifted downfield, but less so than the protons adjacent to the nitro group. |

| Dioxolane CH | 5.8 - 6.0 | Singlet (s) | N/A | This acetal proton is highly deshielded due to being bonded to two oxygen atoms and is adjacent to the thiophene ring. |

| Dioxolane CH₂ | 4.0 - 4.2 | Multiplet (m) | N/A | The four protons of the ethylene glycol unit in the dioxolane ring are chemically equivalent in a simple spectrum and typically appear as a multiplet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is typically sufficient. The spectral width should be set to encompass a range from 0 to 10 ppm.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.

Predicted ¹³C NMR Assignments:

| Carbon Atom | Predicted δ (ppm) | Rationale |

| C=O (Ketone) | 185 - 195 | The carbonyl carbon of the ketone is significantly deshielded and appears far downfield. |

| Thiophene C-2, C-5 | 140 - 155 | These are quaternary carbons attached to substituents and are deshielded. The carbon attached to the electron-withdrawing benzoyl group (C-2) will be further downfield than the one attached to the dioxolane (C-5). |

| Thiophene C-3, C-4 | 125 - 135 | These carbons are part of the aromatic thiophene ring. |

| Nitrobenzoyl C-1' | 140 - 145 | The quaternary carbon attached to the carbonyl group. |

| Nitrobenzoyl C-4' | 148 - 152 | The quaternary carbon attached to the nitro group is strongly deshielded. |

| Nitrobenzoyl C-2', C-6' | 128 - 132 | Aromatic carbons adjacent to the nitro group. |

| Nitrobenzoyl C-3', C-5' | 122 - 126 | Aromatic carbons adjacent to the carbonyl group. |

| Dioxolane CH | 95 - 105 | The acetal carbon is highly deshielded due to the two attached oxygen atoms.[2] |

| Dioxolane CH₂ | 65 - 70 | The methylene carbons of the dioxolane ring appear in a typical range for sp³ carbons bonded to oxygen.[6][7] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer.

-

Data Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio. The spectral width should be set from 0 to 220 ppm.

-

Processing: Apply a Fourier transform, phase and baseline correct the spectrum.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3100 | C-H Stretch | Aromatic (Thiophene, Benzene) | Characteristic stretching vibration for sp² C-H bonds. |

| ~2900 | C-H Stretch | Aliphatic (Dioxolane) | Characteristic stretching for sp³ C-H bonds. |

| 1640 - 1660 | C=O Stretch | Aryl Ketone | The carbonyl stretch is a strong, sharp absorption. Conjugation with the thiophene and benzene rings lowers the frequency compared to a simple ketone. |

| 1510 - 1550 | N-O Asymmetric Stretch | Nitro Group | Aromatic nitro compounds show a strong, characteristic absorption in this region.[8][9][10][11] |

| 1340 - 1360 | N-O Symmetric Stretch | Nitro Group | This is the second characteristic strong absorption for the nitro group.[8][9][10][11] |

| 1580 - 1600 | C=C Stretch | Aromatic Rings | Vibrations of the carbon-carbon double bonds within the aromatic rings. |

| 1050 - 1150 | C-O Stretch | Dioxolane (Acetal) | Strong C-O stretching vibrations are characteristic of the acetal group. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. For this compound (Molecular Formula: C₁₄H₁₁NO₅S), the predicted molecular weight is approximately 321.04 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI):

| m/z | Proposed Fragment Ion | Rationale |

| 321 | [M]⁺˙ (Molecular Ion) | The intact molecule with one electron removed. |

| 150 | [C₆H₄NO₂CO]⁺ | Formation of the 4-nitrobenzoyl cation. This is a very stable fragment. |

| 120 | [C₆H₄NO₂]⁺ | Loss of CO from the 4-nitrobenzoyl cation. |

| 171 | [M - C₇H₄NO₂]⁺ | Loss of the 4-nitrobenzoyl radical. |

| 105 | [C₆H₅CO]⁺ | A common fragment in benzoyl compounds is the benzoyl cation, though the nitro-substituted version is more likely here.[12] |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation.[12] |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through an LC system.

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the ions and generate the mass spectrum.

References

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]

-

Nitro Groups. University of Calgary. Available from: [Link]

-

13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of ... Doc Brown's Chemistry. Available from: [Link]

-

Infrared of nitro compounds. Chemistry121. Available from: [Link]

-

The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Oxford Academic. Available from: [Link]

-

IR: nitro groups. University of Calgary. Available from: [Link]

-

The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Available from: [Link]

-

1,3-Dioxolane - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. academic.oup.com [academic.oup.com]

- 4. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]

- 5. academic.oup.com [academic.oup.com]

- 6. 1,3-Dioxolane(646-06-0) 13C NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene

Abstract

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of chemical research and development.[1] 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene is a molecule of interest, incorporating three distinct chemical moieties: a 2,5-disubstituted thiophene core, a pendant 4-nitrobenzoyl group, and a protected aldehyde in the form of a 1,3-dioxolane ring. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for confirming the molecular architecture of such compounds.[2] This in-depth guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of the title compound, explains the rationale behind chemical shift and coupling constant assignments, and presents a robust experimental protocol for data acquisition.

Molecular Structure and NMR Numbering Convention

To ensure clarity in spectral assignment, a systematic numbering scheme for the hydrogen and carbon atoms of this compound is essential. The structure and numbering are depicted below.

Caption: Molecular structure and numbering scheme.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons.[3] The analysis is best approached by considering the distinct regions of the molecule.

Aromatic Region (δ 7.0 - 9.0 ppm)

-

4-Nitrobenzoyl Protons (H-8, H-10, H-7, H-11): This portion of the molecule constitutes a classic AA'BB' spin system, which often appears as two distinct doublets due to the strong electronic influence of the para-substituents.

-

H-8/H-10: These protons are ortho to the electron-withdrawing nitro group (NO₂). They will be significantly deshielded and are expected to resonate at a high chemical shift, predicted in the δ 8.35 - 8.45 ppm range. They will appear as a doublet.

-

H-7/H-11: These protons are ortho to the carbonyl group (C=O), which is also electron-withdrawing. Their resonance is predicted to be slightly upfield from H-8/H-10, in the δ 8.15 - 8.25 ppm range, also as a doublet. The coupling constant between these adjacent aromatic protons (³J) is typically 8-9 Hz.[4]

-

-

Thiophene Protons (H-1, H-3): The thiophene ring protons are influenced by the electronic nature of the substituents at positions 2 and 5.[1][5]

-

H-1: This proton is adjacent to the electron-withdrawing benzoyl group. This proximity will cause significant deshielding. Its signal is predicted to be a doublet in the range of δ 7.80 - 7.95 ppm .

-

H-3: This proton is adjacent to the dioxolane-substituted carbon. It will be less deshielded than H-1. Its signal is predicted as a doublet around δ 7.25 - 7.40 ppm .

-

The coupling constant (³J) between H-1 and H-3 in a thiophene ring is characteristically smaller than in a benzene ring, typically around 3.5 - 5.0 Hz .[6]

-

Acetal and Aliphatic Region (δ 4.0 - 6.5 ppm)

-

Dioxolane Protons (H-12, H-13, H-14):

-

H-12 (Acetal Proton): This proton is bonded to a carbon (C-12) that is attached to two oxygen atoms, leading to a highly deshielded environment for an aliphatic proton. It is expected to appear as a singlet at δ 6.10 - 6.20 ppm .

-

H-13/H-14 (Methylene Protons): These four equivalent protons of the ethylenedioxy bridge (OCH₂CH₂O) will resonate in a region characteristic for ethers. They are expected to produce a single signal, likely a singlet or a narrow multiplet, around δ 4.05 - 4.15 ppm .[7][8]

-

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-8/H-10 | 8.35 - 8.45 | Doublet (d) | 8.0 - 9.0 | 2H |

| H-7/H-11 | 8.15 - 8.25 | Doublet (d) | 8.0 - 9.0 | 2H |

| H-1 | 7.80 - 7.95 | Doublet (d) | 3.5 - 5.0 | 1H |

| H-3 | 7.25 - 7.40 | Doublet (d) | 3.5 - 5.0 | 1H |

| H-12 | 6.10 - 6.20 | Singlet (s) | - | 1H |

| H-13/H-14 | 4.05 - 4.15 | Singlet (s) or Multiplet (m) | - | 4H |

Predicted ¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment.[3]

-

Carbonyl Carbon (C-5): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electronegativity of the double-bonded oxygen. It is expected to appear as a singlet in the δ 182 - 188 ppm range.

-

Aromatic Carbons (C-1, C-2, C-3, C-4, C-6, C-7, C-8, C-9, C-10, C-11): These carbons will resonate in the typical aromatic region of δ 120 - 155 ppm .

-

Thiophene Carbons: The carbons directly attached to substituents (C-2 and C-4) will have their shifts significantly influenced. C-2, attached to the benzoyl group, will be downfield, while C-4, attached to the dioxolane group, will also be significantly shifted. The protonated carbons C-1 and C-3 are expected around δ 125-138 ppm .[9][10]

-

Nitrobenzoyl Carbons: The ipso-carbons (C-6 and C-9) attached to the thiophene and nitro groups, respectively, will be deshielded. The protonated carbons (C-7, C-8, C-10, C-11) will appear in the δ 124 - 132 ppm range. The carbon attached to the nitro group (C-9) is expected to be significantly deshielded, around δ 150 ppm .

-

-

Acetal Carbon (C-12): Similar to its attached proton, this carbon is bonded to two oxygen atoms and will be significantly deshielded for an sp³ carbon, resonating around δ 102 - 105 ppm .[11]

-

Methylene Carbons (C-13, C-14): These two equivalent carbons of the dioxolane ring are in a standard ether-like environment and are predicted to have a chemical shift around δ 65 - 67 ppm .[11][12]

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 (C=O) | 182 - 188 |

| C-9 (C-NO₂) | 149 - 152 |

| Aromatic C (quaternary) | 135 - 155 |

| Aromatic CH (protonated) | 124 - 138 |

| C-12 (O-CH-O) | 102 - 105 |

| C-13/C-14 (OCH₂) | 65 - 67 |

Advanced 2D NMR for Structural Verification

While 1D NMR provides substantial information, 2D NMR techniques are essential for unambiguous assignment and complete structural confirmation.[13]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment confirms proton-proton couplings. Key expected correlations include:

-

A cross-peak between the thiophene protons H-1 and H-3.

-

A cross-peak between the nitrobenzoyl protons H-7/H-11 and H-8/H-10.

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing definitive C-H assignments. For example, the signal at δ ~7.85 ppm in the ¹H spectrum would show a cross-peak to its corresponding carbon signal in the ¹³C spectrum.[13]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) couplings between protons and carbons. This is invaluable for connecting the different fragments of the molecule. Key expected correlations:

-

A correlation from the thiophene proton H-1 to the carbonyl carbon C-5, confirming the connectivity of the benzoyl group to the thiophene ring.

-

Correlations from the acetal proton H-12 to the thiophene carbons C-4 and C-3.

-

Correlations from the benzoyl protons H-7/H-11 to the carbonyl carbon C-5.

-

Caption: Workflow for NMR data acquisition and analysis.

Experimental Protocol for NMR Analysis

This protocol describes a self-validating system for acquiring high-quality NMR data for the title compound on a standard 400 MHz spectrometer.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its good solubilizing power and its residual solvent peak at δ 7.26 ppm provides a secondary chemical shift reference.

-

Standard: Add a small amount of tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).

-

Transfer: Transfer the resulting clear solution into a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition (400 MHz)

-

Pulse Sequence: Utilize a standard single-pulse sequence (e.g., Bruker's zg30).[14]

-

Tuning and Locking: Tune and match the probe for the ¹H frequency. Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

Spectral Width: Set a spectral width of approximately 15 ppm to ensure all signals are captured.

-

Number of Scans: Acquire 16 to 32 scans to achieve an excellent signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay (d1) of 2-5 seconds to ensure full relaxation of protons for accurate integration.

¹³C NMR Data Acquisition (100 MHz)

-

Pulse Sequence: Employ a proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., Bruker's zgpg30).

-

Tuning and Locking: Re-tune the probe for the ¹³C frequency and ensure the deuterium lock is stable.

-

Spectral Width: Set a spectral width of approximately 220-240 ppm.

-

Number of Scans: Acquire a larger number of scans (e.g., 1024 to 4096) due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

Data Processing

-

Fourier Transformation: Apply exponential multiplication (line broadening) and Fourier transform the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase correct the resulting spectrum to obtain a flat baseline and pure absorption peaks.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline for accurate integration.

-

Calibration: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.[1]

-

Integration: For the ¹H spectrum, integrate all signals and normalize them to a known number of protons to determine the relative proton ratios.

Conclusion

The structural characterization of this compound is readily achievable through a systematic NMR spectroscopy approach. The predicted ¹H and ¹³C NMR spectra exhibit distinct, well-resolved signals corresponding to the thiophene, nitrobenzoyl, and dioxolane moieties. By combining the analysis of chemical shifts, coupling constants, and integration from 1D spectra with the powerful connectivity information from 2D experiments like COSY and HMBC, researchers can achieve an unambiguous and definitive elucidation of the molecular structure, an essential step in any chemical or pharmaceutical development pipeline.

References

-

Fujieda, K., Takahashi, K., & Sone, T. (1977). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. Available at: [Link]

-

The NMR interpretations of some heterocyclic compounds which are... ResearchGate. Available at: [Link]

-

4-Nitrobenzoyl chloride Spectra. SpectraBase. Available at: [Link]

-

Hearn, M. T. W. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry. Available at: [Link]

-

¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. Available at: [Link]

-

Abraham, R. J., & Thomas, W. A. (1998). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

The ¹H-NMR spectrum of N-(p-nitrobenzoyl)-L-phenylalanine (IV). ResearchGate. Available at: [Link]

-

1,3-Dioxolane Spectra. SpectraBase. Available at: [Link]

-

Supplementary Information for publications. Available at: [Link]

-

¹H solution NMR spectra of (a) thiophene[9]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. Available at: [Link]

-

¹³C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

-

1,3-Dioxolane. PubChem. Available at: [Link]

-

Thiophene, 2,5-di(benzoylthio)- [13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

¹H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation. Doc Brown's Chemistry. Available at: [Link]

-

¹³C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry. Available at: [Link]

-

Van, P. C., et al. (1981). Lithiation reaction of 2,5-dibromothiophene. Carbon-13 NMR spectra of 3-substituted derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

2-Acetyl-5-methylthiophene. PubChem. Available at: [Link]

-

NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

-

Satonaka, H., Abe, K., & Hirota, M. (1987). ¹³C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]

-

5-Acetylthiophene-2-boronic acid - [1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Figure S4. ¹H NMR and ¹³C spectrum of... ResearchGate. Available at: [Link]

-

1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. Available at: [Link]

-

¹H and ¹³C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

-

Assignments of ¹H/¹³C Nuclear Magnetic Resonances For Vanillin. Utah Chemistry. Available at: [Link]

-

Application of ¹³C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. PMC - NIH. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. azooptics.com [azooptics.com]

- 4. 4-Nitrobenzoyl chloride(122-04-3) 1H NMR [m.chemicalbook.com]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. rsc.org [rsc.org]

- 7. 1,3-Dioxolane(646-06-0) 1H NMR spectrum [chemicalbook.com]

- 8. 1,3-Dioxolane | C3H6O2 | CID 12586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Sci-Hub. Carbon-13 chemical shifts in some substituted furans and thiophens / Australian Journal of Chemistry, 1976 [sci-hub.st]

- 11. rsc.org [rsc.org]

- 12. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. emerypharma.com [emerypharma.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 5-(1,3-Dioxolan-2-yl)-2-(4-nitrobenzoyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1,3-Dioxolan-2-yl)-2-(4-nitrobenzoyl)thiophene is a synthetic heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a central thiophene ring functionalized with a protected aldehyde (the 1,3-dioxolane group) and a 4-nitrobenzoyl moiety, presents a versatile scaffold for the development of novel therapeutic agents and functional organic materials. The thiophene core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of the electron-withdrawing 4-nitrobenzoyl group and the synthetically useful protected aldehyde allows for diverse chemical modifications, making this molecule a valuable intermediate for creating extensive compound libraries for drug discovery and for developing materials with tailored electronic properties. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, reactivity, and potential applications, grounded in established chemical principles and supported by relevant literature.

Molecular Structure and Identification

The core of the molecule is a five-membered aromatic thiophene ring. At the 2-position, it is substituted with a benzoyl group which itself is substituted at the 4-position with a nitro group. At the 5-position of the thiophene ring, a 1,3-dioxolane ring is attached, which serves as a protecting group for a formyl (aldehyde) functionality.

| Property | Value | Source |

| CAS Number | 898778-34-2 | [4][5] |

| Molecular Formula | C₁₄H₁₁NO₅S | [5] |

| Molecular Weight | 305.31 g/mol | [5] |

Synthesis

Step 1: Protection of the Aldehyde Group

The first step involves the protection of the aldehyde group of 2-thiophenecarboxaldehyde using ethylene glycol to form 2-(1,3-dioxolan-2-yl)thiophene. This is a standard procedure to prevent the aldehyde from reacting in the subsequent Friedel-Crafts acylation step.[6][7]

Experimental Protocol: Acetal Formation [6]

-

To a solution of 2-thiophenecarboxaldehyde (1 equivalent) in a suitable solvent such as toluene, add ethylene glycol (1.2 equivalents).

-

Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer, dry it over an anhydrous salt like magnesium sulfate, and remove the solvent under reduced pressure.

-

Purify the resulting 2-(1,3-dioxolan-2-yl)thiophene by distillation or column chromatography.

Caption: Acetal protection of 2-thiophenecarboxaldehyde.

Step 2: Friedel-Crafts Acylation

The second step is a Friedel-Crafts acylation of the protected thiophene with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9][10][11] The electrophilic substitution will preferentially occur at the 5-position of the thiophene ring, which is activated by the sulfur atom.

Experimental Protocol: Friedel-Crafts Acylation [8][9]

-

In a dry, nitrogen-flushed flask, suspend anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent like dichloromethane at 0°C.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in dichloromethane to the suspension, maintaining the temperature at 0°C.

-

After stirring for a short period, add a solution of 2-(1,3-dioxolan-2-yl)thiophene (1.0 equivalent) in dichloromethane dropwise to the reaction mixture, still at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product, this compound, by column chromatography or recrystallization.

Caption: Friedel-Crafts acylation to yield the target compound.

Physical Properties

While specific experimental data for this compound is not widely published, the expected physical properties can be inferred from its structure and data for analogous compounds.

| Property | Predicted Value/State | Rationale/Comparison |

| Appearance | Crystalline solid | The presence of aromatic rings and polar groups suggests a solid state at room temperature. |

| Melting Point | Likely in the range of 100-200 °C | A related compound, 2-(4-t-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, is a solid.[12] The nitro group in the target molecule would likely increase the melting point due to stronger intermolecular interactions. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone, ethyl acetate). Sparingly soluble in non-polar solvents (e.g., hexane) and likely insoluble in water. | The combination of aromatic rings and polar functional groups (ketone, nitro, dioxolane) supports this solubility profile. |

| Chromatographic Behavior | Moderately polar; can be purified by silica gel column chromatography using a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate). | The polarity of the molecule is influenced by the ketone, nitro, and dioxolane groups. |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its three main functional components: the thiophene ring, the 4-nitrobenzoyl group, and the 1,3-dioxolane group.

Reactions of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. However, the presence of the electron-withdrawing 4-nitrobenzoyl group at the 2-position will deactivate the ring towards further electrophilic attack.

Reactions of the Carbonyl Group

The ketone functionality of the benzoyl group can undergo typical carbonyl reactions, such as reduction to a secondary alcohol using reducing agents like sodium borohydride.

Reactions of the Nitro Group

The nitro group on the benzene ring is a strong electron-withdrawing group and can be reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Deprotection of the Dioxolane Group

The 1,3-dioxolane group is an acetal and is stable to basic and nucleophilic conditions. It can be readily hydrolyzed under acidic conditions to regenerate the aldehyde functionality.[7] This deprotection unmasks a reactive aldehyde group, which can then be used for a variety of subsequent chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine.

Experimental Protocol: Deprotection of the Acetal

-

Dissolve this compound in a suitable solvent mixture, such as acetone and water.

-

Add a catalytic amount of an acid, for example, hydrochloric acid or p-toluenesulfonic acid.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the deprotection is complete, neutralize the acid with a mild base like sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent to obtain 5-formyl-2-(4-nitrobenzoyl)thiophene.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy

-

Thiophene Protons: Two doublets in the aromatic region (around 7-8 ppm), corresponding to the two protons on the thiophene ring, with a characteristic coupling constant.

-

Benzene Protons: Two doublets in the aromatic region (around 8-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring, with the protons adjacent to the nitro group appearing further downfield.

-

Dioxolane Protons: A singlet or a complex multiplet for the proton at the 2-position of the dioxolane ring (around 6 ppm) and a multiplet for the four protons of the ethylene glycol moiety (around 4 ppm).

¹³C NMR Spectroscopy

-

Thiophene Carbons: Signals in the aromatic region (around 120-150 ppm).

-

Benzene Carbons: Signals in the aromatic region (around 120-150 ppm), with the carbon attached to the nitro group being significantly deshielded.

-

Carbonyl Carbon: A signal in the downfield region (around 180-190 ppm).

-

Dioxolane Carbons: A signal for the carbon at the 2-position (around 100 ppm) and a signal for the two equivalent carbons of the ethylene glycol moiety (around 65 ppm).

Infrared (IR) Spectroscopy

-

C=O Stretch (Ketone): A strong absorption band around 1630-1650 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong absorption bands, one symmetric and one asymmetric, around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

-

C-O Stretch (Dioxolane): Strong absorption bands in the fingerprint region, typically around 1000-1200 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (305.31 g/mol ). Fragmentation patterns would likely involve cleavage of the bond between the thiophene ring and the benzoyl group, as well as fragmentation of the dioxolane ring.

Potential Applications

Thiophene derivatives are of great interest in drug discovery due to their wide range of biological activities.[2][3] The structural motifs present in this compound suggest several potential areas of application:

-

Anticancer Agents: Many thiophene-containing compounds have shown potent anticancer activity.[1][2] The ability to further functionalize this molecule at both the protected aldehyde and the nitro group allows for the synthesis of a diverse library of compounds for screening as potential anticancer agents.

-

Antimicrobial Agents: The thiophene nucleus is a key component of many antimicrobial drugs.[1] Derivatives of this compound could be explored for their efficacy against various bacterial and fungal strains.

-

Kinase Inhibitors: The benzoylthiophene scaffold is present in some known kinase inhibitors. Modification of the substituents on both the thiophene and benzene rings could lead to the discovery of new and potent kinase inhibitors for the treatment of cancer and other diseases.

-

Materials Science: Thiophene-based molecules are widely used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[12] The electronic properties of this molecule, influenced by the electron-withdrawing nitro group, could be of interest for such applications.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in both medicinal chemistry and materials science. Its synthesis, based on well-established organic reactions, provides a platform for the creation of a wide array of novel compounds. While detailed experimental data for this specific molecule is limited in the public domain, its physical and chemical properties can be reliably predicted based on its structure and the known chemistry of its constituent functional groups. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their potential as new therapeutic agents and advanced materials.

References

-

PrepChem. Step B: Preparation of 5-(1,3-Dioxolan-2-yl)benzo[b]thiophene. Available from: [Link]

-

Scribd. Friedel Crafts Acylation. Available from: [Link]

-

YouTube. Experiment 14: Friedel-Crafts Acylation. Available from: [Link]

-

The Journal of Organic Chemistry. Supplementary Information. Available from: [Link]

- S. Gronowitz, et al. Arkiv. Kemi., 20, 407 (1963).

-

Encyclopedia.pub. Biological Activities of Thiophenes. Available from: [Link]

-

Farmacia Journal. SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Available from: [Link]

-

PubMed. Concise synthesis and biological evaluation of 2-Aroyl-5-amino benzo[b]thiophene derivatives as a novel class of potent antimitotic agents. Available from: [Link]

-

ResearchGate. Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full... Available from: [Link]

-

National Institute of Standards and Technology. Thiophene - the NIST WebBook. Available from: [Link]

-

ResearchGate. Synthesis and Properties of (1,3-Dioxolan-2-yl)furans | Request PDF. Available from: [Link]

-

PubMed. Synthesis, Cytotoxicity and Antifungal Activity of 5-nitro-thiophene-thiosemicarbazones Derivatives. Available from: [Link]

-

National Institutes of Health. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Available from: [Link]

-

National Institutes of Health. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. Available from: [Link]

-

Computational Chemistry Comparison and Benchmark Database. Experimental data for C 4 H 4 S (Thiophene). Available from: [Link]

-

National Institutes of Health. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. Available from: [Link]

-

ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available from: [Link]

-

Rieke Metals, Inc. 2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene. Available from: [Link]

-

Journal of Xi'an Shiyou University, Natural Science Edition. Synthesis and characterization of Thiophene fused arylbenzo[1][9]thieno[2,3- d]thiazole derivatives. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Scribd. Thiophene: Structure, Properties, Reactions | PDF. Available from: [Link]

-

ResearchGate. Mass spectrum of the ions formed from thiophene using the ∼30–40 eV EI... Available from: [Link]

-

SpectraBase. 5-(1,3-Dioxolan-2-yl)furan-2-yl-(thiophen-3-yl)methanone - Optional[MS (GC)]. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 898778-34-2 [chemicalbook.com]

- 5. molcore.com [molcore.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. websites.umich.edu [websites.umich.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. scribd.com [scribd.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene (CAS Number: 898778-34-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, physicochemical properties, and prospective applications, particularly as an intermediate in the development of novel therapeutic agents. The information presented herein is curated to support researchers in leveraging this compound for advanced scientific exploration.

Introduction and Chemical Identity

This compound, identified by the CAS number 898778-34-2, is a substituted thiophene derivative.[1] The molecule features a central thiophene ring functionalized with a 4-nitrobenzoyl group at the 2-position and a protected aldehyde in the form of a 1,3-dioxolane ring at the 5-position. The presence of the electron-withdrawing nitrobenzoyl group and the versatile dioxolane moiety makes this compound a valuable intermediate for further chemical modifications. Thiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs due to their diverse biological activities.[2][3] These activities include anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[3][4][5]

Table 1: Chemical Identity of this compound

| Property | Value |

| CAS Number | 898778-34-2[1] |

| Molecular Formula | C₁₄H₁₁NO₅S |

| Molecular Weight | 305.31 g/mol |

| Canonical SMILES | C1COCC1C2=CC=C(S2)C(=O)C3=CC=C(C=C3)[O-] |

| InChI Key | Not available |

Synthesis and Mechanism

The synthesis of this compound typically involves a multi-step process. A plausible synthetic route begins with a suitable thiophene precursor, followed by acylation and protection of the aldehyde functionality.

Conceptual Synthetic Pathway

A logical synthetic approach would involve two key transformations:

-

Friedel-Crafts Acylation: Introduction of the 4-nitrobenzoyl group onto the thiophene ring.

-

Acetalization: Protection of a formyl group at the 5-position using ethylene glycol.

The order of these steps is crucial. Protecting the aldehyde first would be the more strategic approach to prevent unwanted side reactions during the subsequent Friedel-Crafts acylation.

Caption: Conceptual synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Based on standard organic synthesis methodologies for similar compounds, a detailed protocol can be proposed.[6]

Step 1: Protection of 5-Formylthiophene

-

To a solution of 5-formylthiophene (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture using a Dean-Stark apparatus to remove water.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(1,3-dioxolan-2-yl)thiophene.

Step 2: Friedel-Crafts Acylation

-

In a separate flask, dissolve 4-nitrobenzoyl chloride (1.1 equivalents) in a suitable anhydrous solvent like dichloromethane.

-

Cool the solution to 0°C and add a Lewis acid catalyst, such as aluminum chloride (1.2 equivalents), portion-wise.

-

To this mixture, add a solution of 5-(1,3-dioxolan-2-yl)thiophene (1 equivalent) in the same solvent dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Physicochemical and Spectroscopic Characterization

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale/Reference |

| Melting Point | Solid at room temperature | High molecular weight and polarity suggest a solid state. |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and polar functional groups. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in nonpolar solvents; insoluble in water. | Based on the polarity of the functional groups. |

Spectroscopic Analysis (Expected)

Spectroscopic techniques are essential for the structural elucidation and purity assessment of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the protons on the thiophene ring, the benzoyl group, and the dioxolane ring. The protons on the thiophene ring will likely appear as doublets in the aromatic region. The protons of the 4-nitrophenyl group will also appear as two doublets in the aromatic region. The dioxolane protons will likely present as a multiplet.[7][8]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display unique signals for each carbon atom in the molecule, including the carbonyl carbon of the ketone, the carbons of the thiophene and benzene rings, and the carbons of the dioxolane group.[7][8]

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: Characteristic absorption bands are expected for the C=O stretching of the ketone, the N-O stretching of the nitro group, the C-S stretching of the thiophene ring, and the C-O stretching of the dioxolane ether linkages.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (305.31 g/mol ).

Caption: Key expected signals in the spectroscopic analysis of the title compound.

Applications in Drug Development and Research

As a functionalized thiophene derivative, this compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Intermediate for Biologically Active Compounds

The dioxolane group acts as a protecting group for an aldehyde. This aldehyde can be deprotected under acidic conditions to be used in various subsequent reactions, such as the formation of imines, oximes, or as a substrate in Wittig-type reactions. The nitro group can be reduced to an amine, which can then be further functionalized. These transformations allow for the synthesis of a diverse library of compounds for biological screening.

Thiophene derivatives containing a nitrobenzoyl moiety have been investigated for their potential anticancer activities.[9][10][11][12][13][14][15] The nitro group can be a key pharmacophore in certain contexts, or it can be a precursor to an amino group for further derivatization.

Caption: Potential synthetic transformations of the title compound for drug discovery.

Potential Therapeutic Targets

While no specific biological activity has been reported for this exact compound, related thiophene derivatives have shown activity against a range of targets, including:

-

Kinases: Many kinase inhibitors incorporate a heterocyclic core.

-

Tubulin: Thiophene-based compounds have been shown to inhibit tubulin polymerization, a key mechanism for some anticancer drugs.[12]

-

Enzymes: Thiophene derivatives have been explored as inhibitors of various enzymes, including acetylcholinesterase.[16]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on its chemical structure, the following precautions should be taken when handling this compound:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[17][18][19]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for applications in drug discovery and materials science. Its synthesis, while requiring multiple steps, utilizes well-established organic reactions. The presence of multiple functional groups allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of diverse molecular libraries. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- Baker, B. R., et al. "Puromycin. Synthetic Studies. V. 6-Dimethylamino-9-(3'-p-methoxy-L-phenylalanylamino-3'-deoxy-β-D-ribofuranosyl)purine." The Journal of Organic Chemistry 18.2 (1953): 138-151.

-

Beilstein Journal of Organic Chemistry. "Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides." Accessed January 18, 2026. [Link]

-

Carl ROTH. "Safety Data Sheet: L-Arginine." Accessed January 18, 2026. [Link]

- Ismail, M. M., et al. "Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors." Molecules 17.6 (2012): 7217-7231.

-

GranQuartz. "SDS Mold Resistant Coating White." Accessed January 18, 2026. [Link]

-

ResearchGate. "1H-NMR (a) and 13C-NMR (b) spectra of diol compound." Accessed January 18, 2026. [Link]

-

PrepChem. "Step B: Preparation of 5-(1,3-Dioxolan-2-yl)benzo[b]thiophene." Accessed January 18, 2026. [Link]

-

Journal of Xi'an Shiyou University, Natural Science Edition. "Synthesis and characterization of Thiophene fused arylbenzo[2][20]thieno[2,3-d]thiazole derivatives." Accessed January 18, 2026. [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. "Spectroscopic (FT-IR,1H and 13C NMR) characterization and density functional theory calculations for (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one (ARNO)." Accessed January 18, 2026. [Link]

-

National Institutes of Health. "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." Accessed January 18, 2026. [Link]

-

ResearchGate. "Anticancer activity of thiophene derivatives." Accessed January 18, 2026. [Link]

-

PubMed. "5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents." Accessed January 18, 2026. [Link]

-

ResearchGate. "Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature." Accessed January 18, 2026. [Link]

-

PubMed. "Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly." Accessed January 18, 2026. [Link]

-

CORE. "1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o." Accessed January 18, 2026. [Link]

-

MetaSci. "Safety Data Sheet L-Arginine HCl." Accessed January 18, 2026. [Link]

-

Journal of Pharmacy & Pharmacognosy Research. "Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis." Accessed January 18, 2026. [Link]

-

Google Patents. "United States Patent Office >-et-O-." Accessed January 18, 2026. [Link]

-

Impactfactor. "Synthesis and Pharmacological Study of Thiophene Derivatives." Accessed January 18, 2026. [Link]

-

National Institutes of Health. "5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity." Accessed January 18, 2026. [Link]

-

Beilstein Journal of Organic Chemistry. "Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate." Accessed January 18, 2026. [Link]

-

ResearchGate. "antimicrobial and anticancer targeting based upon thiophene and thiazole skeletons." Accessed January 18, 2026. [Link]

-

Wiley-VCH. "Supporting Information." Accessed January 18, 2026. [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. benchchem.com [benchchem.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journalwjarr.com [journalwjarr.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jppres.com [jppres.com]

- 14. impactfactor.org [impactfactor.org]

- 15. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 17. pdf.lowes.com [pdf.lowes.com]

- 18. masco.net [masco.net]

- 19. media.granquartz.com [media.granquartz.com]

- 20. US5726326A - Thiophene synthesis - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-(1,3-Dioxolan-2-yl)-2-(4-nitrobenzoyl)thiophene: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 5-(1,3-Dioxolan-2-yl)-2-(4-nitrobenzoyl)thiophene. The document details its physicochemical properties, outlines a robust, two-step synthetic pathway, and describes standard analytical techniques for its characterization. Furthermore, it explores the potential applications of this molecule within the broader context of medicinal chemistry, drawing on the well-established biological activities of thiophene and nitroaromatic compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic entities and for drug development professionals exploring new therapeutic scaffolds.

Introduction: The Significance of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its bioisosteric relationship with the benzene ring allows it to modulate physicochemical properties such as lipophilicity and metabolic stability, while its diverse substitution patterns offer a rich landscape for structure-activity relationship (SAR) studies.[3] Thiophene derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The incorporation of a nitrobenzoyl moiety, a common pharmacophore in its own right, and a versatile dioxolane-protected aldehyde group, makes this compound a compound of significant interest for synthetic and medicinal chemists.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₅S | [5] |

| Molecular Weight | 305.31 g/mol | [5] |

| CAS Number | 898778-34-2 | [5] |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | N/A |

Synthesis and Mechanism

The synthesis of this compound can be logically approached as a two-step process. This involves the initial preparation of the acetal-protected thiophene precursor, followed by a Friedel-Crafts acylation to introduce the nitrobenzoyl group.

Step 1: Synthesis of 2-(1,3-Dioxolan-2-yl)thiophene

The first step is the protection of the aldehyde group of 2-thiophenecarboxaldehyde as a dioxolane acetal. This is a standard procedure in organic synthesis to prevent the aldehyde from undergoing unwanted side reactions in the subsequent Friedel-Crafts step.

Reaction: 2-thiophenecarboxaldehyde + ethylene glycol ⇌ 2-(1,3-Dioxolan-2-yl)thiophene + H₂O

Causality of Experimental Choices: The use of an acid catalyst, such as p-toluenesulfonic acid, is crucial to protonate the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack by ethylene glycol.[6] The reaction is typically performed in a solvent like toluene that allows for the azeotropic removal of water using a Dean-Stark apparatus. This continuous removal of water shifts the equilibrium towards the formation of the acetal product, ensuring a high yield.

Experimental Protocol: Synthesis of 2-(1,3-Dioxolan-2-yl)thiophene

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-thiophenecarboxaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).

-

Add toluene as the solvent.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 2-(1,3-dioxolan-2-yl)thiophene as a clear oil.[7][8]

Caption: Synthetic workflow for the preparation of 2-(1,3-Dioxolan-2-yl)thiophene.

Step 2: Friedel-Crafts Acylation

The second step involves the Friedel-Crafts acylation of the prepared 2-(1,3-dioxolan-2-yl)thiophene with 4-nitrobenzoyl chloride. This electrophilic aromatic substitution reaction introduces the 4-nitrobenzoyl group at the C5 position of the thiophene ring, which is the most nucleophilic position.

Reaction: 2-(1,3-Dioxolan-2-yl)thiophene + 4-nitrobenzoyl chloride → this compound + HCl

Causality of Experimental Choices: A strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion from 4-nitrobenzoyl chloride.[1][9] The reaction is performed in an inert, anhydrous solvent such as dichloromethane to prevent the decomposition of the catalyst. The reaction is usually initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. A molar excess of the Lewis acid is often necessary as it complexes with the ketone product.[1] The quench with ice and hydrochloric acid is critical to decompose the aluminum chloride-ketone complex and protonate the product.

Experimental Protocol: Synthesis of this compound

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add 4-nitrobenzoyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 15-20 minutes.

-

Add a solution of 2-(1,3-dioxolan-2-yl)thiophene (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Caption: Workflow for the Friedel-Crafts acylation to yield the title compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the protons on the thiophene and nitrobenzene rings, as well as the dioxolane group. The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the compound by providing a highly accurate measurement of its molecular weight.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, such as the carbonyl (C=O) stretch of the ketone and the symmetric and asymmetric stretches of the nitro (NO₂) group.

-

Melting Point: A sharp melting point is a good indicator of the purity of a crystalline solid.

Potential Applications in Drug Discovery

-

Anticancer Activity: Many thiophene derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[4] The nitroaromatic group can also contribute to cytotoxicity, and some nitrothiophenes have been investigated as potential antitumor agents. This compound could be screened against a panel of cancer cell lines to assess its cytotoxic potential.

-

Antimicrobial and Antifungal Activity: The thiophene nucleus is present in several antimicrobial and antifungal drugs.[1] Nitrothiophenes have also shown promising activity against various microbial strains. Therefore, evaluating the antibacterial and antifungal properties of this compound is a logical step.

-

Enzyme Inhibition: The rigid, heteroaromatic structure could serve as a scaffold for designing inhibitors of various enzymes implicated in disease. The nitro group can act as a hydrogen bond acceptor, potentially interacting with active site residues.

The dioxolane group serves as a protected aldehyde, which can be readily deprotected under acidic conditions to yield the corresponding aldehyde. This aldehyde functionality is a versatile handle for further synthetic modifications, allowing for the creation of a library of derivatives for SAR studies. For example, it can be converted to an oxime, a Schiff base, or an alcohol, each with the potential for distinct biological activities.

Caption: Logical workflow for exploring the potential of the title compound.

Conclusion

This compound is a synthetically accessible heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. This guide has provided a detailed, scientifically-grounded framework for its synthesis, characterization, and potential biological evaluation. The robust synthetic protocols, based on well-established organic reactions, offer a reliable route to this molecule. The exploration of its biological activities, guided by the known pharmacology of its constituent moieties, represents a promising avenue for future research and the discovery of novel therapeutic agents.

References

-

A. M. L. de Oliveira, M. D. C. F. de Lima, et al. (2017). Synthesis, Cytotoxicity and Antifungal Activity of 5-nitro-thiophene-thiosemicarbazones Derivatives. PubMed. Available at: [Link]

-

J. A. A. de Siqueira, M. D. C. F. de Lima, et al. (2019). 5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation. PubMed. Available at: [Link]

-

A. Kumari, A. Kumar, and V. Kumar. (2020). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

-

M. C. de Souza, et al. (2017). Synthesis, Cytotoxicity and Antifungal Activity of 5-nitro-thiophene-thiosemicarbazones Derivatives. ResearchGate. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride. Available at: [Link]

-

PrepChem. (n.d.). Step B: Preparation of 5-(1,3-Dioxolan-2-yl)benzo[b]thiophene. Available at: [Link]

-

YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Available at: [Link]

-

ResearchGate. (n.d.). 2-(1,3-Dioxolan-2-yl)phenol. Available at: [Link]

-

A. A. El-Sayed, et al. (2009). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

-

H. M. Al-Saeed, et al. (2018). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. Available at: [Link]

-

M. D. C. F. de Lima, et al. (2019). 5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation. PubMed. Available at: [Link]

-

MDPI. (2019). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Available at: [Link]

-

MDPI. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Available at: [Link]

-

ResearchGate. (2015). Synthesis and Characterization of some Novel Stilbene Derivatives Derived from Substituted (Phenyl Acetic Acid, Benzaldehyde, Amines ) Triethyl Amine and Thionyl Chloride. Available at: [Link]

-

Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available at: [Link]

-

National Institutes of Health. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. 5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

stability and storage of 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene

An In-depth Technical Guide to the Stability and Storage of 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction